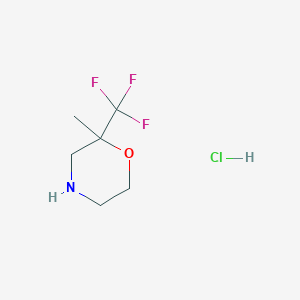![molecular formula C11H15BrN2 B1459583 N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine CAS No. 1599568-47-4](/img/structure/B1459583.png)
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine
Overview
Description
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine (N-(5-Br-2-Methyl)-N-Methylcyclobutanamine, N-Br-MMCB) is an organic compound with a cyclobutanamine ring structure. It was first synthesized in the laboratory in 1989, and since then has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
PET Radioligand Precursors Synthesis : Improved synthetic methods for PET radioligand precursors, involving key steps like Stille coupling followed by deprotection and N-methylation, have been described. These methods provided significant yields, indicating the compound's potential utility in radiopharmaceutical chemistry (Gao et al., 2010).
Photosensitizers for Cancer Treatment : New derivatives of zinc phthalocyanine substituted with benzenesulfonamide groups containing Schiff base have shown high singlet oxygen quantum yields. These properties make them promising candidates as Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Neural Stem Cell Differentiation : Bromodeoxyuridine (BrdU), a compound related to the one , influences the differentiation of neural stem cells by affecting global DNA methylation. This suggests potential applications in stem cell research and therapy (Schneider & d’Adda di Fagagna, 2012).
Efficient Synthesis of Heterocyclic Compounds : Studies have detailed methodologies for synthesizing heterocyclic compounds, highlighting the utility of bromo-substituted pyridines and pyrimidines in organic synthesis and potentially in the development of new pharmaceuticals (Morgentin et al., 2009).
Biological Evaluation of Nucleoside Derivatives : Research on cyclic phosphoramidate nucleoside derivatives, including synthesis and in vitro biological evaluation, underscores the importance of such compounds in antiviral research (Kumar et al., 1990).
Inhibition of Bacterial Efflux Pumps : Studies on naphthyridine sulfonamides against multiresistant Staphylococcus aureus strains have indicated their potential as efflux pump inhibitors, suggesting applications in combating antibiotic resistance (Oliveira-Tintino et al., 2020).
properties
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-14(11-3-2-4-11)8-10-6-5-9(12)7-13-10/h5-7,11H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQANVZIPCNWSHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=C(C=C1)Br)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



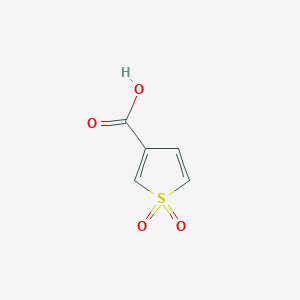

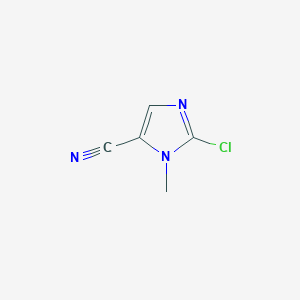
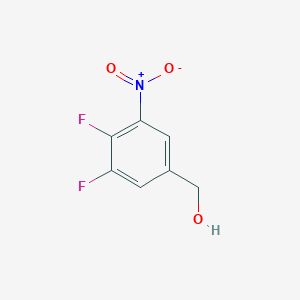
![Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1459507.png)
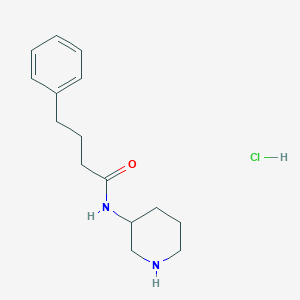
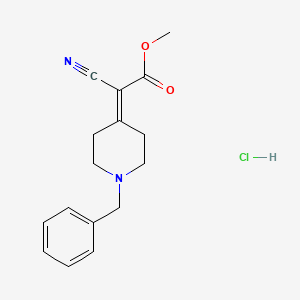
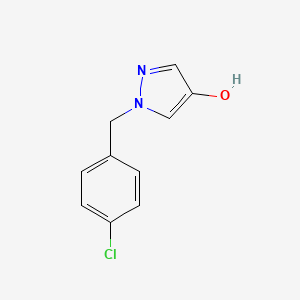
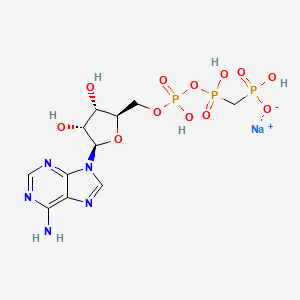
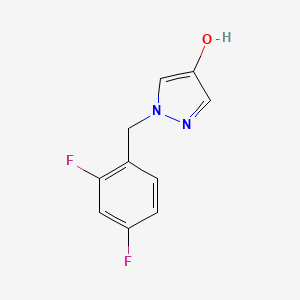

![Hydrazine, [5-chloro-2-(ethylthio)phenyl]-](/img/structure/B1459519.png)
